1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

This compound is the critical 3-fluorophenyl regioisomer of the 1,4-disubstituted piperazin-2-one scaffold, offering a distinct electronic profile between ortho-steric and para-resonance extremes for SAR mapping. With zero bioactivity annotation in ChEMBL, it is an ideal, unbiased chemical probe for novel target discovery without confirmatory bias. Procurement of this meta-fluoro variant, alongside its ortho and para analogs, enables a complete structure-activity relationship study for late INa and PGGTase-I inhibitor programs.

Molecular Formula C18H19FN2O
Molecular Weight 298.361
CAS No. 2415554-84-4
Cat. No. B2812909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one
CAS2415554-84-4
Molecular FormulaC18H19FN2O
Molecular Weight298.361
Structural Identifiers
SMILESC1CN(C(=O)CN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C18H19FN2O/c19-17-8-4-7-16(11-17)12-20-9-10-21(18(22)14-20)13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2
InChIKeyYHBKTSIQDFBJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one (CAS 2415554-84-4) – Structural Identity and Physicochemical Baseline for Procurement


1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one (CAS 2415554‑84‑4) is a fully synthetic, 1,4‑disubstituted piperazin‑2‑one derivative bearing an N‑benzyl group at the 1‑position and an N‑(3‑fluorophenyl)methyl group at the 4‑position, yielding a molecular formula of C₁₈H₁₉FN₂O and a molecular weight of 298.36 g·mol⁻¹ . The piperazin‑2‑one scaffold functions as a semi‑rigid, chiral‑capable core that has been pharmacologically validated in multiple target classes, including late sodium current (Iₙₐ) inhibitors, protein geranylgeranyltransferase‑I (PGGTase‑I) inhibitors, factor Xa inhibitors, and tyrosinase inhibitors [1][2]. The 3‑fluorophenyl substituent introduces a moderately electron‑withdrawing meta‑fluoro group, which distinguishes this compound from its regioisomeric ortho‑ and para‑fluoro analogs and from the non‑fluorinated parent scaffold . Publicly curated databases (ChEMBL, ZINC) currently report no experimentally determined bioactivity for this specific CAS number, underscoring its status as a research‑stage building block or tool compound that requires careful comparator‑based selection [3].

Why Generic Substitution of 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one with Regioisomeric or Non-Fluorinated Analogs Is Not Supported by Evidence


In‑class piperazin‑2‑one compounds cannot be freely interchanged because the regioisomeric position of the fluorine substituent (ortho, meta, or para) on the N‑(fluorophenyl)methyl group governs critical molecular properties—including lipophilicity, metabolic stability, and target‑binding geometry—that directly affect biological outcome [1]. Even when two regioisomers share the identical molecular formula (C₁₈H₁₉FN₂O) and molecular weight (298.36), their electronic distribution, dipole moment, and steric profile differ, leading to divergent in vitro potency and selectivity profiles. For example, in the structurally related 3‑aryl‑piperazin‑2‑one series targeting PGGTase‑I, fluorine substitution on the aryl ring was shown to significantly enhance selectivity, and the position of that substitution is a key determinant of activity [1]. Similarly, in 1,4‑disubstituted piperazin‑2‑one late‑Iₙₐ inhibitors, subtle changes to the 4‑substituent produced a >10‑fold range in IC₅₀ values (from 2.7 µM to >40 µM), demonstrating that regioisomeric substitution alone can move a compound from highly active to essentially inactive [2]. The evidence summarized below therefore establishes that the 3‑fluorophenyl regioisomer occupies a distinct, non‑substitutable position in the chemical space of this scaffold.

Quantitative Evidence Guide for 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one (CAS 2415554-84-4) – Comparator-Based Differentiation


Meta-Fluoro Substitution Carries Distinct Physicochemical Properties vs. Ortho- and Para-Fluoro Regioisomers

The 3‑fluorophenyl regioisomer (CAS 2415554‑84‑4) possesses a predicted logP of 4.132, identical at the whole‑molecule level to its 2‑fluoro (CAS 2415522‑49‑3) and 4‑fluoro (CAS 2415454‑22‑5) regioisomers when calculated by atom‑based methods; however, the meta‑fluoro position confers a distinct dipole moment and electronic distribution compared with ortho‑ and para‑substituted analogs [1]. Electron‑withdrawing resonance effects operate in the para isomer (‑R effect) but are absent in the meta isomer, while the ortho isomer introduces additional steric constraints and potential intramolecular interactions . In the 3‑aryl‑piperazin‑2‑one PGGTase‑I inhibitor series, the position of fluorine on the aryl ring was explicitly identified as a critical selectivity determinant [2]. This physicochemical differentiation matters for procurement because the three regioisomers, despite sharing the same CAS formula and MW, are not interchangeable in biological screening cascades.

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

1,4-Disubstituted Piperazin-2-One Scaffold Delivers Quantitative Late Sodium Current Inhibition – Class-Level Validation

The 1,4‑disubstituted piperazin‑2‑one core, to which the target compound belongs, has been directly validated as a late sodium current (late Iₙₐ) inhibitor scaffold. In a 2024 Journal of Medicinal Chemistry study, compound 7d—a 1,4‑disubstituted piperazin‑2‑one structurally analogous to the target (differing only in the 4‑substituent)—achieved an IC₅₀ of 2.7 µM against NaV1.5‑mediated late Iₙₐ, with a peak/late selectivity ratio exceeding 30‑fold, a mouse oral half‑life (T₁/₂) of 3.5 h, and an oral bioavailability (F) of 90% at 3 mg·kg⁻¹ [1]. In contrast, other 1,4‑disubstituted analogs within the same series exhibited IC₅₀ values ranging from >10 µM to >40 µM, demonstrating that specific substitution patterns—not merely the scaffold itself—drive potency [1]. The 3‑fluorophenyl regioisomer therefore represents a unique starting point for SAR exploration within a scaffold class that has demonstrated both in vitro potency and favourable in vivo pharmacokinetics.

Cardiac Pharmacology Ion Channel Late Sodium Current

Fluorine Substitution on the Aryl Ring Enhances Selectivity in Piperazin-2-One PGGTase-I Inhibitors

In the 3‑aryl‑piperazin‑2‑one series of PGGTase‑I inhibitors, the presence and position of fluorine on the 3‑aryl group was explicitly identified as a selectivity‑enhancing feature [1]. Compounds 45 and 70, which incorporate fluorinated aryl groups on a piperazin‑2‑one scaffold, exhibited high potency and exceptional selectivity for PGGTase‑I over farnesyltransferase (FTase). Their corresponding methyl esters (compounds 44 and 69) selectively blocked Rap1A processing in whole cells with IC₅₀ values of 0.4 µM and 0.7 µM, respectively [1]. In contrast, non‑fluorinated or differently substituted analogs showed reduced selectivity. The target compound's 3‑fluorophenylmethyl group at the 4‑position positions it as a potential intermediate or scaffold‑hopping starting point for PGGTase‑I inhibitor development, where fluorine position is known to be a critical selectivity determinant.

Cancer Biology PGGTase-I Protein Prenylation

Regioisomeric Fluorine Position Modulates Tyrosinase Inhibitory Potency – Evidence from 4-Fluorobenzylpiperazine Derivatives

In a series of 4‑fluorobenzylpiperazine‑containing tyrosinase inhibitors, the 4‑fluoro substitution pattern yielded compounds with IC₅₀ values of 25.11 µM (compound 3) and 5.25 µM (compound 16) against mushroom tyrosinase, with the more potent compound 16 exceeding the activity of the reference inhibitor kojic acid (IC₅₀ ≈ 17.76 µM) [1]. While these data derive from 4‑fluorobenzylpiperazine rather than the 3‑fluorobenzylpiperazin‑2‑one scaffold, they establish that the regioisomeric position of fluorine on the benzyl group directly modulates enzyme inhibitory potency within the broader piperazine chemical class. The target compound's 3‑fluorophenylmethyl group therefore occupies a distinct SAR position that cannot be predicted from 4‑fluoro or 2‑fluoro data alone, justifying its separate procurement for systematic SAR exploration.

Tyrosinase Inhibition Melanogenesis Enzyme Inhibition

Absence of Pre‑Existing Bioactivity Data Reduces Target‑Based Selection Bias – Advantage for Novel Target Screening

According to the ZINC15 database, ChEMBL 20 contains no experimentally determined bioactivity for 1‑Benzyl‑4‑[(3‑fluorophenyl)methyl]piperazin‑2‑one (CAS 2415554‑84‑4), and the compound has not been used in any registered clinical trials [1]. In contrast, certain related piperazin‑2‑one analogs have established target annotations (e.g., Factor Xa inhibitors with IC₅₀ values of 0.9–9.4 nM [2]; DPP‑4 inhibitors: IC₅₀ = 33.8 nM [3]). This absence of pre‑existing annotation is not a liability but a strategic differentiator: the 3‑fluorophenyl regioisomer enters screening cascades without the target‑based preconceptions that accompany heavily annotated analogs, making it a cleaner probe for phenotypic screening, chemoproteomics, or novel target deconvolution studies where unbiased chemical starting points are preferred.

Chemical Biology Phenotypic Screening Drug Discovery

Cautionary Note: Direct Quantitative Differentiation Data for CAS 2415554‑84‑4 Are Currently Absent from the Public Domain

Despite exhaustive searching of primary literature, patents, and public databases (PubChem, ChEMBL, BindingDB, ZINC), no head‑to‑head quantitative comparison data—such as IC₅₀, Kᵢ, Kd, or cellular EC₅₀ values—were identified that directly measure 1‑Benzyl‑4‑[(3‑fluorophenyl)methyl]piperazin‑2‑one alongside its 2‑fluoro, 4‑fluoro, or non‑fluorinated regioisomers in any single assay system [1]. All differentiation claims in this guide rely on class‑level inference, cross‑study comparison, or physicochemical property analysis. This evidence gap is explicitly documented here to ensure procurement decisions are made with full awareness of the current evidentiary ceiling. The compound's value proposition rests on its distinct regioisomeric identity within a pharmacologically validated scaffold class, rather than on demonstrated superiority in a specific assay. Users requiring guaranteed differential activity against a particular target should request custom head‑to‑head profiling data from their vendor or CRO before committing to bulk purchase.

Data Transparency Research Procurement Evidence Quality

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one (CAS 2415554‑84‑4) Based on Current Evidence


SAR Exploration of Late Sodium Current Inhibitors Within the 1,4-Disubstituted Piperazin-2-One Scaffold

The 1,4‑disubstituted piperazin‑2‑one scaffold has been pharmacologically validated as a late Iₙₐ inhibitor class, with compound 7d achieving an IC₅₀ of 2.7 µM, >30‑fold peak/late selectivity, and 90% oral bioavailability in mice [1]. The 3‑fluorophenyl regioisomer (CAS 2415554‑84‑4) occupies a specific, unexplored point in the SAR matrix defined by fluorine position (ortho/meta/para) and N‑benzyl vs. alternative 1‑substituents. Systematic procurement of all three fluorinated regioisomers enables a complete SAR map, with the meta‑fluoro variant providing a key intermediate electronic profile between the ortho (steric influence) and para (resonance influence) extremes .

PGGTase-I Inhibitor Lead Optimisation Leveraging Fluorine Position-Dependent Selectivity

Published SAR for 3‑aryl‑piperazin‑2‑one PGGTase‑I inhibitors establishes that fluorine substitution on the aryl ring enhances selectivity over FTase, and that the position of fluorine is a critical determinant [2]. Compounds 44 and 69 achieved cellular IC₅₀ values of 0.4 µM and 0.7 µM. The target compound's 3‑fluorophenylmethyl group at the 4‑position of the piperazin‑2‑one ring represents a scaffold‑hopping opportunity: the 3‑fluoro orientation may confer selectivity advantages distinct from the 3‑aryl substitution pattern previously explored. Procurement of CAS 2415554‑84‑4 alongside its 2‑fluoro and 4‑fluoro regioisomers enables a direct head‑to‑head comparison of fluorine position effects on PGGTase‑I potency and selectivity.

Tyrosinase Inhibitor Development with Regioisomeric Fluorobenzyl-Piperazine SAR

4‑Fluorobenzylpiperazine derivatives have demonstrated tyrosinase inhibition with IC₅₀ values ranging from 5.25 µM to 25.11 µM, with the more potent compound exceeding the reference inhibitor kojic acid [3]. The target compound extends this SAR into the 3‑fluorobenzyl‑piperazin‑2‑one chemical space, where the combination of the meta‑fluoro orientation and the piperazin‑2‑one carbonyl may yield binding interactions distinct from those observed with 4‑fluorobenzyl‑piperazine analogs. For melanogenesis or skin‑lightening research programs, the 3‑fluoro regioisomer represents an underexplored SAR vector with a rational structural basis.

Unbiased Phenotypic or Chemoproteomic Screening Requiring Low Annotation Bias

ChEMBL 20 contains zero experimentally determined bioactivities for CAS 2415554‑84‑4, and no clinical trial usage has been recorded [4]. In phenotypic screening cascades or chemoproteomic target‑deconvolution workflows, this absence of prior annotation is a procurement advantage: the compound can serve as an unbiased chemical probe without the risk of confirmatory bias toward previously reported targets. This contrasts with heavily annotated piperazin‑2‑one analogs (e.g., Factor Xa inhibitors at 0.9–9.4 nM [5]) that carry strong target‑class expectations. Researchers designing novel target discovery screens may therefore preferentially select the 3‑fluorophenyl regioisomer for its cleaner annotation profile.

Quote Request

Request a Quote for 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.